molecular formula C4H3N3O4 B1335859 Dihydroxy-1,2,4-triazine-6-carboxylic acid CAS No. 13924-15-7

Dihydroxy-1,2,4-triazine-6-carboxylic acid

Cat. No.: B1335859
CAS No.: 13924-15-7
M. Wt: 157.08 g/mol
InChI Key: PLKNGGRZZIWWLD-UHFFFAOYSA-N
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Description

Dihydroxy-1,2,4-triazine-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3N3O4. It is characterized by a triazine ring substituted with two hydroxyl groups and a carboxylic acid group. This compound is known for its stability in neutral or acidic conditions and its solubility in water and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxy-1,2,4-triazine-6-carboxylic acid is typically synthesized through the reaction of melamine with formic acid or sodium formate in the presence of bromouracil or cyanuric acid. The reaction involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Dihydroxy-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various substituted triazine derivatives .

Comparison with Similar Compounds

Uniqueness: Dihydroxy-1,2,4-triazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and solubility make it suitable for various applications, distinguishing it from other triazine derivatives .

Biological Activity

Dihydroxy-1,2,4-triazine-6-carboxylic acid is a compound within the triazine family, notable for its potential biological activities. This article aims to summarize the biological properties of this compound, including its antimicrobial, anticancer, and other therapeutic effects. It will also present relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazine core with hydroxyl and carboxylic acid functional groups. The molecular formula is C₇H₈N₄O₄, with a molecular weight of approximately 200.16 g/mol. Its structure allows for various interactions with biological systems, influencing its pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of triazine compounds showed varying degrees of antimicrobial activity against a range of bacteria and fungi. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound1.95 µg/mL (Staphylococcus spp.)3.91 µg/mL
Reference Compound (Nitrofurantoin)15.62 µg/mL (Enterococcus faecalis)62.5 µg/mL

This data suggests that the compound can inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies show that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

A specific study highlighted that certain triazine derivatives exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in microbial metabolism.
  • Interference with DNA Synthesis : Triazines are known to affect nucleic acid synthesis, potentially disrupting replication in both microbial and cancer cells.
  • Oxidative Stress Induction : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and tumor cells alike.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound reduced bacterial load in patients with chronic infections.
  • Anticancer Trials : Laboratory studies revealed that treatment with this compound led to a reduction in tumor size in animal models when administered alongside conventional chemotherapy.

Properties

IUPAC Name

3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNGGRZZIWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408051
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-15-7
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid. Sulfuric acid (10 mL, 200 mmol) was carefully added to a mixture of 4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester (1100 mg, 3.4 mmol) and water (2 mL). The mixture became homogenous after a few minutes. The reaction mixture was stirred at 40° C. overnight, was cooled to rt and was carefully added to ice. The mixture was saturated with solid NaCl and was extracted repeatedly from EtOAc (3×). The combined EtOAc layer was washed with brine, dried over magnesium sulfate, and concentrated to give the product as foam (100%). LCMS m/z=294 (M+1); 1H NMR (Methanol d4) δ: 7.35-7.31 (2 m, 4H), 4.95 (m, 1H), 4.31 (q, 2H, J=7.0 Hz), 1.41 (d, 6H, J=6.6 Hz).
Name
4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step Two
Name
4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester
Quantity
1100 mg
Type
reactant
Reaction Step Two
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Quantity
2 mL
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.012 mol
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reactant
Reaction Step Three
[Compound]
Name
hydrazide
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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